N~1~-(2-Furylmethyl)-4-[(3-methylphenoxy)methyl]benzamide
Description
N~1~-(2-Furylmethyl)-4-[(3-methylphenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a furylmethyl group attached to the nitrogen atom and a methylphenoxy group attached to the benzamide structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(3-methylphenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-15-4-2-5-18(12-15)24-14-16-7-9-17(10-8-16)20(22)21-13-19-6-3-11-23-19/h2-12H,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVSMBYDYBZTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Furylmethyl)-4-[(3-methylphenoxy)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-[(3-methylphenoxy)methyl]benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-furylmethylamine to yield the desired benzamide.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is typically maintained at room temperature to slightly elevated temperatures (25-50°C).
Industrial Production Methods: Industrial production methods for N1-(2-Furylmethyl)-4-[(3-methylphenoxy)methyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: N1-(2-Furylmethyl)-4-[(3-methylphenoxy)methyl]benzamide can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of corresponding furyl aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzamide core can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Furyl aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N~1~-(2-Furylmethyl)-4-[(3-methylphenoxy)methyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-Furylmethyl)-4-[(3-methylphenoxy)methyl]benzamide involves its interaction with specific molecular targets. The furylmethyl and methylphenoxy groups can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(2-furylmethyl)-3-[(1-naphthyloxy)methyl]benzamide
- 3-Amino-N-(2-furylmethyl)benzamide
- 3-Chloro-N-(2-furylmethyl)benzamide
Comparison: N1-(2-Furylmethyl)-4-[(3-methylphenoxy)methyl]benzamide is unique due to the presence of both furylmethyl and methylphenoxy groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for distinct applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
